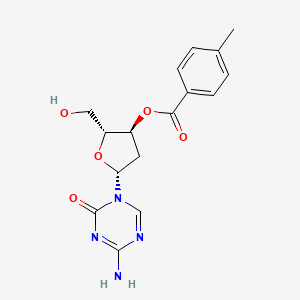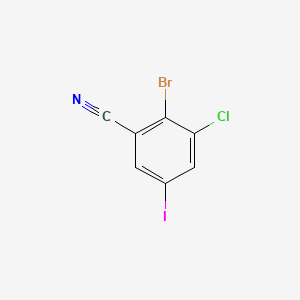
2-Bromo-3-chloro-5-iodobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-chloro-5-iodobenzonitrile is an aromatic nitrile compound with the molecular formula C7H2BrClIN. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on a benzonitrile ring, making it a halogenated aromatic nitrile. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-5-iodobenzonitrile typically involves halogenation reactions. One common method is the sequential halogenation of benzonitrile derivatives. For instance, starting with 3-chlorobenzonitrile, bromination and iodination can be carried out under controlled conditions to introduce the bromine and iodine substituents at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using appropriate halogenating agents and catalysts. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
化学反応の分析
Types of Reactions
2-Bromo-3-chloro-5-iodobenzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen substituents on the aromatic ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst such as iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
科学的研究の応用
2-Bromo-3-chloro-5-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: It may serve as an intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-3-chloro-5-iodobenzonitrile involves its interaction with various molecular targets and pathways. The halogen substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
類似化合物との比較
Similar Compounds
- 2-Bromo-5-iodobenzonitrile
- 3-Bromo-5-chloro-2-iodobenzonitrile
- 3-Iodobenzonitrile
Uniqueness
2-Bromo-3-chloro-5-iodobenzonitrile is unique due to the specific arrangement of halogen substituents on the benzonitrile ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
特性
分子式 |
C7H2BrClIN |
|---|---|
分子量 |
342.36 g/mol |
IUPAC名 |
2-bromo-3-chloro-5-iodobenzonitrile |
InChI |
InChI=1S/C7H2BrClIN/c8-7-4(3-11)1-5(10)2-6(7)9/h1-2H |
InChIキー |
IVYTZIDAZLPSMV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C#N)Br)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


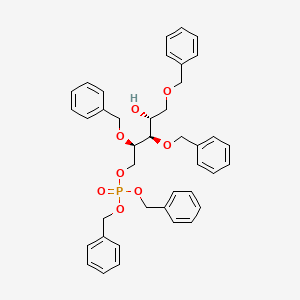
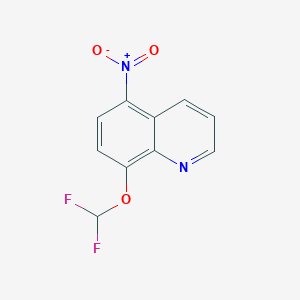
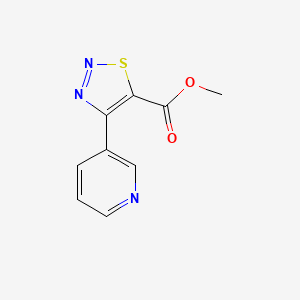

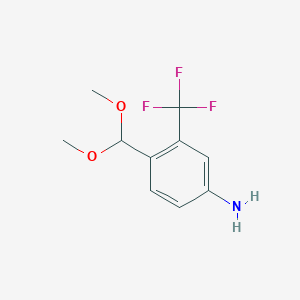
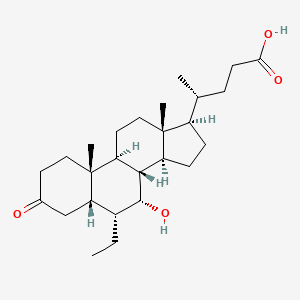
![(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate](/img/structure/B13430319.png)


![(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)

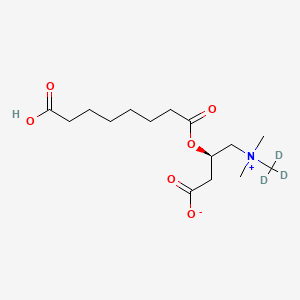
![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one](/img/structure/B13430353.png)
